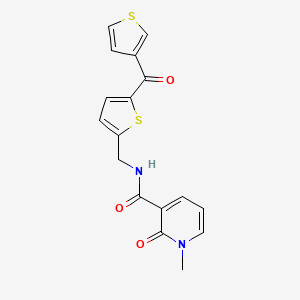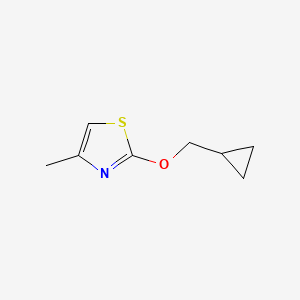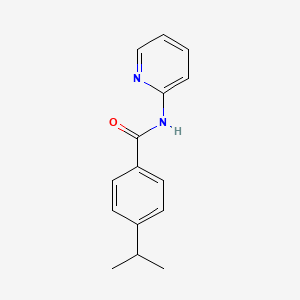
Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a hydroxyphenyl group and a carboxylate ester group. The molecular formula of this compound is C12H14O3, and it has a molecular weight of 206.24 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-hydroxyphenylacetic acid derivatives with suitable cyclobutane precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize the importance of safety and environmental considerations, such as the use of green solvents and waste minimization techniques .
化学反应分析
Types of Reactions
Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
科学研究应用
Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 3-(4-methoxyphenyl)cyclobutane-1-carboxylate
- Methyl 3-(4-chlorophenyl)cyclobutane-1-carboxylate
- Methyl 3-(4-nitrophenyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This hydroxy group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry. Additionally, the hydroxy group contributes to the compound’s potential biological activity, distinguishing it from other similar compounds .
属性
IUPAC Name |
methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHVOZHPLPUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclopropyl-3-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517976.png)
![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2517980.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2517981.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)


